molecular formula C8H8NaO3 B152869 Sodium phenoxyacetate CAS No. 3598-16-1

Sodium phenoxyacetate

Cat. No. B152869
CAS RN: 3598-16-1
M. Wt: 175.14 g/mol
InChI Key: WBNLQFBTBJUTOG-UHFFFAOYSA-N
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Description

Sodium phenoxyacetate (also known as this compound) is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C8H7NaO3. This compound is a versatile compound that can be used in a variety of applications, from synthesis to molecular biology.

Scientific Research Applications

Crystal Structure Analysis

  • Sodium phenoxyacetate hemihydrate's structure was studied at low temperatures, revealing a ribbon structure consisting of octahedral NaO(6) units with water molecules bridging the Na(2)O(2) squares (Evans et al., 2001).
  • Another study on this compound hemihydrate clarified its crystal and molecular structure, identifying sodium ions surrounded by distorted octahedra of oxygen atoms (Prout et al., 1971).

Synthesis and Production

  • A study highlighted a method for synthesizing phenoxyacetic acid, involving the reaction of chloroacetic acid with sodium hydroxide and phenol under specific conditions (Zeng Zhen-fan, 2014).

Weed Control Research

  • Research on chlorinated phenoxyacetic acids for weed control in linseed demonstrated that sodium 2-methyl-4-chlorophenoxyacetate could significantly increase seed yield by reducing weed competition (Holly & Blackman, 1954).

Environmental and Chemical Analysis

  • The separation of chlorophenoxyacetic acid congeners on a porous graphitized carbon column was examined, highlighting the impact of various additives on retention and selectivity (Cserháti & Forgács, 1993).
  • The formation of phenoxyacetate complexes with rare earth metal cations was studied, evaluating the stability constants of these complexes (Öztekin & Erim, 1998).
  • A method involving dispersive liquid–liquid microextraction (DLLME) followed by LC was developed for detecting phenoxyacetic acid herbicides in water samples (Farhadi et al., 2009).

Biomedical and Pharmacological Studies

  • The effect of phenoxyacetic acid herbicides on the induction of chromosome aberrations was investigated both in vitro and in vivo, focusing on human peripheral lymphocyte cultures and exposed workers (Mustonen et al., 1986).
  • A study on sodium monochloroacetate, related to phenoxyacetic acid, explored its cytotoxic effects and metabolic, mitochondrial, and cytoskeletal alterations in cultured kidney and liver epithelial cells (Dartsch et al., 2000).

Safety and Hazards

Sodium phenoxyacetate is classified as an irritant. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Future Directions

The future of Sodium phenoxyacetate looks promising with growth prospects in key end-use industries and emerging markets . Innovation and research & development are expected to drive the market ahead .

Biochemical Analysis

Biochemical Properties

Sodium phenoxyacetate plays a significant role in biochemical reactions. It acts as a nitrogen binding agent, indicating that it interacts with enzymes, proteins, and other biomolecules involved in nitrogen metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression related to nitrogen metabolism

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 262-264°C and a boiling point of 489℃ , suggesting that it is stable under normal laboratory conditions

Metabolic Pathways

This compound is involved in nitrogen metabolism due to its role as a nitrogen binding agent It likely interacts with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

properties

{ "Design of the Synthesis Pathway": "Sodium phenoxyacetate can be synthesized by the reaction of phenoxyacetic acid with sodium hydroxide.", "Starting Materials": ["Phenoxyacetic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve 10g of phenoxyacetic acid in 100mL of water.", "Slowly add 6.5g of sodium hydroxide to the solution with stirring.", "Heat the mixture to 60-70°C and stir for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitated sodium phenoxyacetate.", "Wash the solid with water and dry in a desiccator.", "The yield of sodium phenoxyacetate is approximately 90%." ] }

CAS RN

3598-16-1

Molecular Formula

C8H8NaO3

Molecular Weight

175.14 g/mol

IUPAC Name

sodium;2-phenoxyacetate

InChI

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);

InChI Key

WBNLQFBTBJUTOG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O.[Na]

Other CAS RN

3598-16-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of sodium phenoxyacetate hemihydrate?

A1: this compound hemihydrate crystallizes in the monoclinic system with space group A2/a. [, ] Its unit cell dimensions are a = 6.22 Å, b = 34.7 Å, c = 7.88 Å, and γ = 102.0°. [, ] The structure consists of sodium ions coordinated to six oxygen atoms, forming distorted octahedra. [, ] Five of these oxygen atoms originate from four phenoxyacetate ions, while the sixth comes from a water molecule. [, ] This arrangement creates ribbons of NaO6 octahedra, with water molecules bridging half of the Na2O2 squares within the ribbon. []

Q2: How does the presence of the phenyl substituent influence the crystal structure of this compound hemihydrate?

A2: The phenyl substituents in this compound hemihydrate are positioned on the exterior of the NaO6 octahedra ribbons. [] This arrangement suggests that the bulky phenyl groups influence the packing of the ionic ribbons within the crystal lattice.

Q3: Has this compound been investigated for potential plant growth regulating properties?

A3: Yes, research has explored the biological activity of this compound and related compounds in the context of plant growth regulation. [, ] Studies have shown that this compound can influence the growth of plant seedlings, and its effects may involve interactions with plant metabolic pathways. [, ]

Q4: Are there any known photochemical reactions involving this compound?

A4: Yes, irradiation of this compound with UV light can lead to the formation of photoproducts. [] Specifically, two isomeric phenyl acetic acid derivatives have been identified as photoproducts. [] This photochemical reactivity has implications for the stability and potential applications of this compound in contexts where light exposure is a factor.

Q5: What are the potential applications of this compound in agricultural settings?

A5: this compound is a key component in formulations designed for agricultural applications. [] Specifically, it is incorporated into microbial bactericides alongside other active ingredients like Bacillus species, validamycin, and nitrophenosodium. [] This suggests a role in disease control and potentially plant growth promotion within agricultural systems.

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